An In-Depth Technical Guide to the Synthesis and Purification of n-Butylcyclohexane
An In-Depth Technical Guide to the Synthesis and Purification of n-Butylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of n-butylcyclohexane, a valuable hydrocarbon in various research and development applications. The document details the primary synthetic routes, purification methodologies, and analytical characterization techniques, presenting quantitative data in accessible formats and providing detailed experimental protocols.
Introduction
n-Butylcyclohexane is a cycloalkane with the chemical formula C₁₀H₂₀. Its stable, non-polar nature makes it a useful solvent and intermediate in organic synthesis. This guide explores the two principal methods for its preparation: the hydrogenation of n-butylbenzene and the Friedel-Crafts alkylation of benzene, followed by purification and characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of n-butylcyclohexane is presented in Table 1. This data is crucial for its handling, purification, and characterization.
Table 1: Physical and Chemical Properties of n-Butylcyclohexane
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [2][3] |
| Boiling Point | 178-180 °C (lit.) | [1][4] |
| Melting Point | -78 °C (lit.) | [1][4] |
| Density | 0.818 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n²⁰/D) | 1.441 (lit.) | [1][4] |
| Flash Point | 50 °C (122 °F) | [5] |
| Vapor Pressure | 2.9 mmHg (37.7 °C) | [4] |
| Autoignition Temperature | 475 °F | [4] |
| CAS Number | 1678-93-9 | [1][2] |
Synthesis of n-Butylcyclohexane
There are two primary synthetic pathways for the preparation of n-butylcyclohexane. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Route 1: Hydrogenation of n-Butylbenzene
This is a direct and efficient method for the synthesis of n-butylcyclohexane, involving the catalytic hydrogenation of n-butylbenzene.
Reaction Scheme:
Caption: Hydrogenation of n-butylbenzene to n-butylcyclohexane.
Experimental Protocol: Catalytic Hydrogenation of n-Butylbenzene
-
Catalyst Preparation (if required): A supported nickel catalyst, such as nickel on a titanium dioxide and zirconium dioxide support, can be prepared by co-precipitation followed by calcination and impregnation with a nickel salt solution.[6]
-
Reaction Setup: A high-pressure autoclave or a fixed-bed reactor is charged with n-butylbenzene and the hydrogenation catalyst (e.g., nickel-kieselguhr, platinum on carbon).[7][8]
-
Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen. The reaction mixture is heated to the desired temperature (e.g., 80-200 °C) and pressure (e.g., 20 bar).[9] The reaction is typically stirred or agitated to ensure efficient mixing.
-
Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen or by taking aliquots for analysis by gas chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The resulting crude n-butylcyclohexane is then purified.
Quantitative Data:
Table 2: Hydrogenation of n-Butylbenzene - Reaction Parameters and Yields
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion of n-Butylbenzene (%) | Yield of n-Butylcyclohexane (%) | Reference |
| Nickel-Kieselguhr | 150-200 | 10-30 | 2-4 | >99 | >95 | [7] (Analogous) |
| Pt/C | 80-120 | 20 | 3-5 | ~100 | ~99 | [8] (General) |
| Ce₀.₉₈Pt₀.₀₂O₂-δ | 100 | Gas Phase | - | 42 | 100 (specificity) | [9] |
Route 2: Friedel-Crafts Alkylation of Benzene (Two-Step Synthesis)
This route involves two main steps: the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone, followed by a reduction of the ketone to yield n-butylbenzene, which is then hydrogenated as described in Route 1. A direct Friedel-Crafts alkylation with a butyl halide is generally avoided due to carbocation rearrangements, which would lead to the formation of sec-butylbenzene and isobutylbenzene as major byproducts.[10]
Reaction Scheme:
Caption: Two-step synthesis of n-butylcyclohexane via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Benzene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas trap for HCl), and a magnetic stirrer is charged with anhydrous aluminum chloride and dry benzene.[11][12] The mixture is cooled in an ice bath.
-
Addition of Acyl Chloride: Butyryl chloride is added dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a specified time, followed by gentle heating under reflux (e.g., 60 °C for 30 minutes) to complete the reaction.[11]
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification of Butyrophenone: The solvent is removed by rotary evaporation, and the resulting crude butyrophenone can be purified by vacuum distillation.
Experimental Protocol: Clemmensen Reduction of Butyrophenone
-
Reaction Setup: A round-bottom flask is charged with amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), concentrated hydrochloric acid, water, and butyrophenone.[11]
-
Reduction: The mixture is heated under reflux for an extended period (several hours). Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Work-up: After cooling, the mixture is decanted from the remaining zinc. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried.
-
Purification of n-Butylbenzene: The solvent is removed, and the crude n-butylbenzene is purified by fractional distillation. The purified n-butylbenzene is then hydrogenated as described in Route 1.
Quantitative Data:
Table 3: Friedel-Crafts Acylation and Reduction - Typical Yields
| Step | Reactants | Catalyst/Reagents | Typical Yield (%) | Reference |
| Acylation | Benzene, Butyryl Chloride | AlCl₃ | 75-85 | [13] (Relative Reactivity) |
| Reduction | Butyrophenone | Zn(Hg), HCl | 70-80 | [11] (General) |
| Overall (to n-butylbenzene) | 52-68 | Calculated |
Purification of n-Butylcyclohexane
The primary method for purifying crude n-butylcyclohexane is fractional distillation, which separates components based on differences in their boiling points.
Caption: Workflow for the purification of n-butylcyclohexane by fractional distillation.
Experimental Protocol: Fractional Distillation of n-Butylcyclohexane
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a collection flask.[14][15] Ensure all joints are properly sealed.
-
Distillation: Charge the round-bottom flask with the crude n-butylcyclohexane and a few boiling chips. Heat the flask gently using a heating mantle.[14]
-
Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the lowest boiling component. Collect the initial fraction, which will contain any low-boiling impurities. As the temperature rises and stabilizes at the boiling point of n-butylcyclohexane (178-180 °C), change the collection flask to collect the pure product.[16]
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Quantitative Data:
Table 4: Purity of n-Butylcyclohexane After Fractional Distillation
| Initial Purity (GC) | Final Purity (GC) | Recovery (%) |
| 90-95% | >99% | 85-95 |
Note: The recovery rate is dependent on the efficiency of the fractional distillation column and the nature of the impurities.
Analytical Characterization
The identity and purity of the synthesized n-butylcyclohexane should be confirmed using various analytical techniques.
Caption: Analytical workflow for the characterization of n-butylcyclohexane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and to identify any impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the n-butylcyclohexane in a volatile solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis: Inject a small volume of the sample into the GC-MS instrument. The sample is vaporized and separated on a capillary column. The separated components are then detected by the mass spectrometer.
-
Data Analysis: The retention time of the major peak should correspond to that of a standard n-butylcyclohexane sample. The mass spectrum of the major peak should exhibit the characteristic fragmentation pattern of n-butylcyclohexane. Purity is determined by the relative area of the n-butylcyclohexane peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of n-butylcyclohexane.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified n-butylcyclohexane in a deuterated solvent (e.g., CDCl₃).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: The ¹H NMR spectrum will show characteristic signals for the butyl chain and the cyclohexane ring protons. The ¹³C NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.
Table 5: Expected NMR Data for n-Butylcyclohexane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~0.9 | t | -CH₃ |
| ~1.1-1.3 | m | -CH₂- (butyl chain and cyclohexane) | |
| ~1.6-1.8 | m | -CH- (cyclohexane) | |
| ¹³C NMR | ~14 | -CH₃ | |
| ~23 | -CH₂- | ||
| ~27 | -CH₂- | ||
| ~34 | -CH₂- | ||
| ~37 | -CH- |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For n-butylcyclohexane, the spectrum is characterized by C-H stretching and bending vibrations.
Experimental Protocol:
-
Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
FTIR Analysis: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The spectrum should show strong absorption bands in the region of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the alkane structure. The absence of bands in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C=C stretching region (around 1600 cm⁻¹) confirms the complete hydrogenation of the aromatic ring.
Table 6: Characteristic FTIR Absorption Bands for n-Butylcyclohexane
| Wavenumber (cm⁻¹) | Vibration Type |
| 2925-2960 | C-H stretch (asymmetric) |
| 2850-2870 | C-H stretch (symmetric) |
| 1445-1465 | C-H bend (scissoring) |
Conclusion
This technical guide has outlined the primary methods for the synthesis and purification of n-butylcyclohexane, providing detailed experimental protocols and expected quantitative data. The choice between the hydrogenation of n-butylbenzene and the two-step Friedel-Crafts acylation/reduction route will depend on specific laboratory constraints and objectives. Proper purification by fractional distillation and thorough analytical characterization are essential to ensure the high purity required for research and development applications.
References
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